molecular formula C8H8N4O B5572349 5-methoxy-1-phenyl-1H-tetrazole

5-methoxy-1-phenyl-1H-tetrazole

Cat. No.: B5572349
M. Wt: 176.18 g/mol
InChI Key: DNUDWBDSMDXSKS-UHFFFAOYSA-N
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Description

5-Methoxy-1-phenyl-1H-tetrazole is a heterocyclic compound that belongs to the tetrazole family Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry The structure of this compound consists of a tetrazole ring substituted with a methoxy group at the 5-position and a phenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-phenyl-1H-tetrazole can be achieved through several methods. One common approach involves the reaction of this compound with appropriate reagents under controlled conditions. For instance, a one-pot multicomponent reaction using lanthanum (III) nitrate hexahydrate as a catalyst has been reported to yield high product yields ranging from 85% to 98% . The reaction typically involves the use of dimethylformamide (DMF) as a solvent and requires careful control of temperature and reaction time.

Industrial Production Methods

In industrial settings, the production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and operational simplicity. The use of environmentally friendly reagents and efficient reaction conditions is often emphasized to meet the demands of the pharmaceutical sector .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-phenyl-1H-tetrazole undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are facilitated by the presence of the tetrazole ring, which can stabilize negative charges through electron delocalization.

Common Reagents and Conditions

    Nucleophilic Substitution: This reaction involves the substitution of a leaving group by a nucleophile.

    Oxidation and Reduction: Tetrazoles can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution reactions can yield substituted aromatic compounds, while oxidation and reduction reactions can produce a range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 5-methoxy-1-phenyl-1H-tetrazole involves its interaction with molecular targets through the tetrazole ring. The electron-donating and electron-withdrawing properties of the tetrazole ring facilitate receptor-ligand interactions. For example, in corrosion inhibition, the compound forms a protective layer on the metal surface, preventing oxidative damage .

Comparison with Similar Compounds

Properties

IUPAC Name

5-methoxy-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-13-8-9-10-11-12(8)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUDWBDSMDXSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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